2-[(E)-2-(furan-2-yl)ethenyl]-6-iodo-3-phenylquinazolin-4(3H)-one
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Description
“2-[2-(2-furyl)vinyl]-6-iodo-3-phenyl-4(3H)-quinazolinone” is a chemical compound with the molecular formula C20H13IN2O2 . It is a member of the quinazolinone family of compounds, which are known for their diverse range of biological properties .
Molecular Structure Analysis
The molecular structure of “2-[2-(2-furyl)vinyl]-6-iodo-3-phenyl-4(3H)-quinazolinone” consists of a quinazolinone core with a furyl vinyl group at the 2-position, an iodine atom at the 6-position, and a phenyl group at the 3-position . The average mass of the molecule is 440.234 Da .Chemical Reactions Analysis
While specific chemical reactions involving “2-[2-(2-furyl)vinyl]-6-iodo-3-phenyl-4(3H)-quinazolinone” are not detailed in the literature, quinazolinones and furan derivatives are known to participate in a variety of chemical reactions . These include reactions with Lewis acids, electrophilic substitution, oxidation, reduction, and cycloaddition .Future Directions
The future directions for research on “2-[2-(2-furyl)vinyl]-6-iodo-3-phenyl-4(3H)-quinazolinone” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Given the diverse range of biological properties exhibited by quinazolinone derivatives, these compounds may have potential applications in the development of new pharmaceuticals .
Properties
IUPAC Name |
2-[(E)-2-(furan-2-yl)ethenyl]-6-iodo-3-phenylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13IN2O2/c21-14-8-10-18-17(13-14)20(24)23(15-5-2-1-3-6-15)19(22-18)11-9-16-7-4-12-25-16/h1-13H/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJXORYAZNROGP-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)I)C=CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)I)/C=C/C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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